4-((4-Methoxyanilino)methyl)-1(2H)-phthalazinone
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Overview
Description
4-((4-Methoxyanilino)methyl)-1(2H)-phthalazinone is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a phthalazinone core, which is a bicyclic structure containing nitrogen atoms, and a methoxyaniline group attached via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methoxyanilino)methyl)-1(2H)-phthalazinone typically involves the reaction of 4-methoxyaniline with phthalic anhydride under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the phthalazinone core. The methylene bridge is introduced via a subsequent reaction with formaldehyde or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-((4-Methoxyanilino)methyl)-1(2H)-phthalazinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methylene bridge can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-((4-Methoxyanilino)methyl)-1(2H)-phthalazinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((4-Methoxyanilino)methyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets. The methoxyaniline group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phthalazinone core may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-[[2-(4-Methoxyanilino)-4-pyrimidinyl]amino]ethanol
- [(4-Methoxyanilino)-methylsulfanylmethylidene]-(4-methoxyphenyl)azanium iodide
Uniqueness
4-((4-Methoxyanilino)methyl)-1(2H)-phthalazinone is unique due to its phthalazinone core, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[(4-methoxyanilino)methyl]-2H-phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-12-8-6-11(7-9-12)17-10-15-13-4-2-3-5-14(13)16(20)19-18-15/h2-9,17H,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJKMKQREZGLTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=NNC(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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